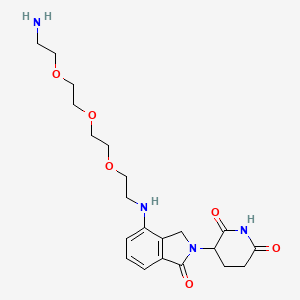![molecular formula C13H19BrN2O2 B14780287 tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate](/img/structure/B14780287.png)
tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a brominated pyridine ring, and a carbamate functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate is reacted with an aryl halide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions: tert-Butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as cesium carbonate, used to deprotonate the carbamate group.
Solvents: Common solvents include 1,4-dioxane and chloroform.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry:
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate involves its interaction with molecular targets through its functional groups. The bromine atom and the carbamate group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact molecular pathways and targets would depend on the specific application and context of use .
相似化合物的比较
tert-Butyl (4-methylpyridin-2-yl)carbamate: Similar structure but lacks the bromine atom.
tert-Butyl (4-bromobutyl)carbamate: Contains a bromobutyl group instead of a bromopyridine ring.
Uniqueness: tert-Butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate is unique due to the presence of both a brominated pyridine ring and a carbamate group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic and research applications.
属性
分子式 |
C13H19BrN2O2 |
|---|---|
分子量 |
315.21 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H19BrN2O2/c1-8-6-11(15-7-10(8)14)9(2)16-12(17)18-13(3,4)5/h6-7,9H,1-5H3,(H,16,17) |
InChI 键 |
HTYAJBOAMRQSSE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1Br)C(C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


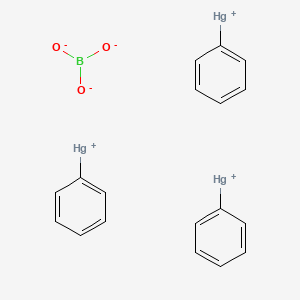

![3-[(13S)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-15-yl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B14780231.png)
![(1R,5R)-6-(5-iodo-2-propan-2-ylpyrazol-3-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14780239.png)


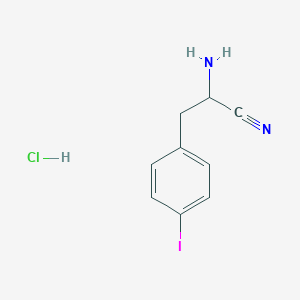

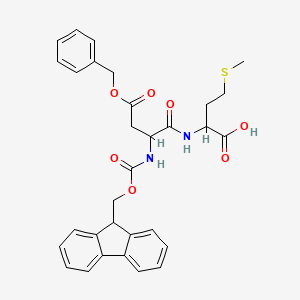
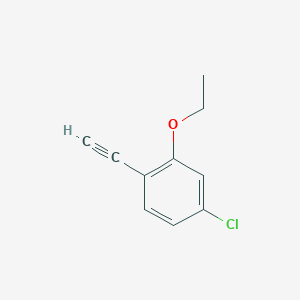
![5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride](/img/structure/B14780267.png)
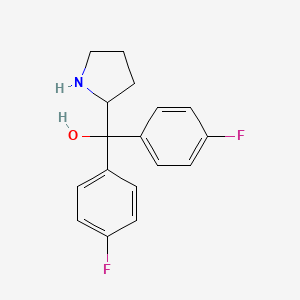
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14780283.png)
